molecular formula C15H11N B057351 3,3-Diphenylacrylonitrile CAS No. 3531-24-6

3,3-Diphenylacrylonitrile

Cat. No. B057351
CAS RN: 3531-24-6
M. Wt: 205.25 g/mol
InChI Key: RDGWQFSLTSPRBG-UHFFFAOYSA-N
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Description

3,3-Diphenylacrylonitrile (3,3-DPN) is a synthetic organic compound that belongs to the family of nitriles. It is a colorless, odorless, crystalline solid that is soluble in organic solvents and has a melting point of 149-151 °C. 3,3-DPN is a versatile compound used in a wide range of applications, including synthesis, scientific research, and lab experiments.

Scientific Research Applications

  • Anti-Cancer and Anti-Microbial Agents :

    • A study synthesized a series of (Z)-2,3-diphenylacrylonitrile analogs and evaluated their cytotoxic activities against various cancer cell lines, as well as their anti-microbial activities. The compounds showed significant suppressive activities against the growth of all cancer cell lines and also exhibited significant anti-bacterial activities against certain bacterial strains (Alam, Nam, & Lee, 2013).
  • Piezochromic Behaviors in Organic Powders :

    • Research on a novel diphenylacrylonitrile derivative revealed aggregation enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure. The study indicated changes in inter-molecular interactions under different stress conditions (Ouyang et al., 2016).
  • AIE Columnar Liquid Crystals :

    • Novel triphenylene derivatives with diphenylacrylonitrile groups were synthesized and examined for their mesophase and fluorescence properties. They showed both the ordered hexagonal columnar mesophase and good AIE fluorescence properties (Lin, Guo, Fang, & Yang, 2017).
  • Aggregation Induced Emission and Mechanochromism in Pyrenoimidazoles :

    • Pyrene-based solid-state emitters with diphenylacrylonitrile exhibited AIE and mechanochromic properties. The compounds showed varying emission colors under different conditions, linked to changes in molecular structure upon grinding (Jadhav, Dhokale, Mobin, & Misra, 2015).
  • Bicolor Electroluminescence :

    • A novel thermally stable and AIE active compound, 2,2'-(([1,1′-biphenyl]-4,4′-diylbis(phenylazanediyl))bis(4,1-phenylene))bis(3,3-diphenylacrylonitrile) was synthesized for optoelectronic applications. This compound showed significant changes in fluorescent emission upon grinding, indicating potential for high contrast and bicolor electroluminescence applications (Hu, Jiang, Gong, Liu, He, Yuan, & Wei, 2018).

Future Directions

3,3-Diphenylacrylonitrile has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes with high fluorescence in both solution and an aggregated state by combining DRET and FRET processes in a single donor–acceptor system . This suggests potential future directions in the development of novel fluorescent materials.

Mechanism of Action

Target of Action

3,3-Diphenylacrylonitrile is a synthetic organic compound with the chemical formula C₁₅H₁₁N. It has been used in the synthesis of novel diphenylacrylonitrile-connected BODIPY dyes . These dyes have high fluorescence in both solution and an aggregated state .

Mode of Action

The key feature of this compound’s structure is the combination of two phenyl rings (C₆H₅) attached to a central carbon-carbon double bond (C=C) and a cyano group (C≡N). This structure contributes to the compound’s interesting chemical reactivity. In the construction of novel diphenylacrylonitrile-connected BODIPY dyes, it combines DRET and FRET processes in a single donor–acceptor system .

Biochemical Pathways

This leads to high fluorescence in both solution and an aggregated state .

Pharmacokinetics

The compound has a Log Po/w (iLOGP) of 2.5, indicating its lipophilicity .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the compound has been found to be thermally stable . Furthermore, it has been used as a light conversion agent for agricultural films in winter , suggesting that it can function effectively in different environmental conditions.

Biochemical Analysis

Biochemical Properties

3,3-Diphenylacrylonitrile has been shown to interact with various biomolecules. For instance, it has been used in the construction of novel diphenylacrylonitrile-connected BODIPY dyes . These dyes exhibit high fluorescence in both solution and aggregated states, suggesting that this compound plays a role in enhancing fluorescence through its interactions with other molecules in the dye.

Cellular Effects

In terms of cellular effects, this compound has been identified as an anti-cancer molecule in certain studies . It was found to increase reactive oxygen species (ROS) generation, cause collapse of mitochondrial membrane potential (MMP), induce swelling in mitochondria, and promote cytochrome c release specifically in hepatocellular carcinoma (HCC) liver mitochondria . This suggests that this compound can influence cell function and impact cellular processes such as cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been found to increase ROS generation, collapse MMP, induce mitochondrial swelling, and promote cytochrome c release . These effects suggest that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving its use in the construction of novel AIE-active compounds . The compound was found to exhibit stable thermal properties, with decomposition temperatures of up to 414°C . This suggests that this compound has good stability and does not degrade easily, making it suitable for long-term studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been identified as an anti-cancer molecule in studies involving animal models of HCC

properties

IUPAC Name

3,3-diphenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGWQFSLTSPRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298040
Record name 3,3-Diphenylacrylonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3531-24-6
Record name 3,3-Diphenylacrylonitrile
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Record name 3,3-Diphenylacrylonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenenitrile, 3,3-diphenyl-
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Synthesis routes and methods I

Procedure details

To a solution of benzophenone (9.1 g, 50 mmol) in acetonitrile (20 mL) was added potassium hydroxide (3.3 g, 50 mmol) in acetonitrile (25 mL). The solution was refluxed for 8 hours. The hot reaction mixture was poured into 100 g crushed ice and then extracted with dichloromethane. The organic extract was washed with water, dried over sodium sulfate, and concentrated in vacuo. The crude material was purified by flash column chromatography (diethyl ether/hexanes) to give 3,3-diphenylacrylonitrile (7.7 g, 73.3%) as an oil.
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9.1 g
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3.3 g
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20 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (60% wt in mineral oil) (0.780 g, 32.5 mmol) in THF (100 mL) at room temperature was added diethyl cyanomethylphosphonate (4.50 g, 25.4 mmol) (4 mL). The mixture was stirred for 30 min and benzophenone (4.22 g, 23.2 mmol) was added. The reaction mixture was stirred at room temperature for 1d, and partially concentrated, diluted with Et2O, washed with water (1×), brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (eluted with 5% to 20% EtOAc in hexanes) gave 3,3-diphenylacrylonitrile.
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0.78 g
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100 mL
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4 mL
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4.22 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,3-Diphenylacrylonitrile interesting for optoelectronic applications?

A: this compound and its derivatives exhibit Aggregation-Induced Emission (AIE) properties [, ]. This means their fluorescence is significantly enhanced in the solid state or aggregated form compared to their dilute solutions. This characteristic makes them promising candidates for developing highly efficient light-emitting devices, sensors, and fluorescent probes.

Q2: How does the molecular structure of this compound-based compounds influence their fluorescence properties?

A: Studies have shown that incorporating this compound as a core unit with various substituents can significantly impact its AIE properties and emission color [, ]. For instance, introducing bulky groups like tetraphenylmethane or tetraphenyladamantane can hinder molecular rotation and enhance fluorescence quantum yields []. Additionally, modifying the electronic properties of the substituents can tune the emission wavelength, enabling the development of materials with tailored optical properties for specific applications.

Q3: Are there any challenges in using this compound derivatives for long-term applications like agricultural films?

A: While promising, this compound derivatives can exhibit varying degrees of photostability, particularly under prolonged exposure to UV radiation []. Research indicates that some derivatives undergo ring-closing oxidation reactions, leading to a decrease in fluorescence intensity over time. Overcoming this limitation through strategic molecular design and the development of protective measures is crucial for their successful implementation in long-term applications.

Q4: What are the current research directions for improving the performance of this compound-based materials?

A: Current research focuses on enhancing the stability and efficiency of this compound-based materials. This involves exploring different molecular designs to optimize AIE properties, improve photostability, and fine-tune the emission wavelength. Researchers are also investigating various processing techniques, such as doping into polymer matrices [, ], to enhance their processability and mechanical properties for practical applications.

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